molecular formula C25H31N3O6 B12427959 (6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate

(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate

Cat. No.: B12427959
M. Wt: 469.5 g/mol
InChI Key: LWYXFDXUMVEZKS-MZAYEULESA-N
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Description

Methysergide maleate is a semisynthetic ergot alkaloid derived from lysergic acid. It is primarily used for the prophylaxis of migraine and cluster headaches. Methysergide maleate functions as a serotonin antagonist, which helps in alleviating vascular headaches by inhibiting the effects of serotonin in blood vessels and gastrointestinal smooth muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methysergide maleate is synthesized from lysergic acid by adding a methyl group and a butanolamide group. This process involves several steps, including the formation of intermediates and the final product through specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of methysergide maleate involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes the use of solvents, catalysts, and controlled reaction environments to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Methysergide maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of methysergide maleate .

Mechanism of Action

Methysergide maleate exerts its effects by acting as a serotonin antagonist. It binds to serotonin receptors in the central nervous system, leading to the inhibition of serotonin’s effects on smooth muscle and blood vessels. This results in vasoconstriction and the alleviation of vascular headaches . Methysergide maleate also exhibits some alpha-adrenergic blocking activity, which contributes to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Methysergide maleate is similar to other ergot alkaloids, such as:

Uniqueness

Methysergide maleate is unique in its specific use for the prophylaxis of migraine and cluster headaches. Unlike other ergot alkaloids, it is not intended for the treatment of acute attacks but is used as a preventative medication. Its ability to antagonize serotonin and its specific pharmacological profile make it a valuable option for patients with refractory headaches .

Properties

Molecular Formula

C25H31N3O6

Molecular Weight

469.5 g/mol

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid

InChI

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/t14-,15+,19-;/m1./s1

InChI Key

LWYXFDXUMVEZKS-MZAYEULESA-N

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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